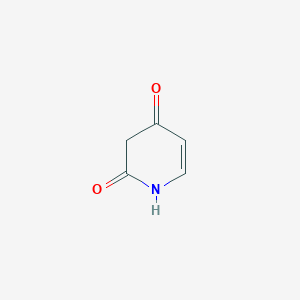
2,4(1H,3H)-Pyridinedione
説明
2,4(1H,3H)-Pyrimidinedione, also known as Uracil, is a compound with the molecular formula C6H8N2O2 . It is also known by other names such as 1,3-dimethyluracil and 2,4-dihydroxy-1,3-dimethylpyrimidine . This compound is one of the bases constituting ribonucleic acids (RNAs) and is used in anticancer drugs .
Synthesis Analysis
The synthesis of 2,4(1H,3H)-Pyrimidinedione derivatives has been reported in various studies . For instance, one study reported the synthesis of new derivatives of 3H-quinazoline-4-ones starting from 3-phenylquinazoline-2,4(1H,3H)-dithione . Another study reported a solvent-free synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones by ball-milling without any catalyst .Molecular Structure Analysis
The molecular structure of 2,4(1H,3H)-Pyrimidinedione derivatives has been analyzed using various techniques such as mass spectral, infrared, and NMR spectral data . The electron density-based local reactivity descriptors such as the Fukui functions were calculated to explain the chemical selectivity or reactivity site in the molecule .Chemical Reactions Analysis
The chemical reactions involving 2,4(1H,3H)-Pyrimidinedione have been studied . For instance, the reaction of CO科学的研究の応用
Synthesis and Characterization of Derivatives
Synthesis of Trisubstituted Pyridinediones : Xie et al. (2012) described the synthesis of 4,5,6-trisubstituted 2,3-pyridinediones via the Mannich reaction and oxidation–Michael addition, achieving good yields (80.2–88.9%) (Xie et al., 2012).
Synthesis under Solvent-Free Conditions : Yu Xian-yong (2011) achieved the one-pot synthesis of 5,6-biheterosubstituted 2,3-pyridinediones under solvent-free conditions (Yu Xian-yong, 2011).
Laser Photolysis Study : Alam et al. (1998) conducted a laser photolysis study of photochemical reactions of triplet states of pyridinethiones, providing insights into their photoinduced electron-transfer reactions (Alam et al., 1998).
Novel Applications and Properties
Non-Linear Optical Properties : Murthy et al. (2017) explored the non-linear optical properties and other characteristics of a new heterocycle-based molecule related to pyridinedione (Murthy et al., 2017).
Antioxidant and Bioactivity Studies : Alaşalvar et al. (2021) analyzed the antioxidant activities and bioactivity of a triazole derivative related to pyridinedione (Alaşalvar et al., 2021).
Singlet Oxygen Generation and Photooxidation : Li and Ye (2019) investigated the efficient generation of singlet oxygen and photooxidation of sulfide via Ir(III) complexes related to pyridinedione (Li & Ye, 2019).
Photophysical and Chemical Properties
CO2 Binding via Metal-Ligand Cooperation : Stichauer et al. (2017) described rhenium(I) triscarbonyl compounds with amino- and iminopyridine ligands, demonstrating CO2 binding via metal-ligand cooperation (Stichauer et al., 2017).
Photoreactions and Tautomerization : Vetokhina et al. (2012) studied the photoinduced tautomerization in 2-(1H-pyrazol-5-yl)pyridines, revealing three modes of proton transfer in one chromophore (Vetokhina et al., 2012).
Applications in Material Science
- AIE-active Ir(III) Complexes : Song et al. (2016) synthesized heteroleptic cationic Ir(III) complexes showing aggregation-induced emission (AIE) with applications in data security protection (Song et al., 2016).
作用機序
Target of Action
2,4(1H,3H)-Pyridinedione, also known as Tipiracil , primarily targets the enzyme thymidine phosphorylase . This enzyme plays a crucial role in the metabolism of nucleosides in cells, which are essential components of DNA and RNA.
Mode of Action
Tipiracil acts as a thymidine phosphorylase inhibitor . It prevents the conversion of trifluridine into an inactive metabolite by inhibiting thymidine phosphorylase, thereby increasing the bioavailability of trifluridine .
Biochemical Pathways
The inhibition of thymidine phosphorylase by Tipiracil affects the nucleoside metabolic pathway . By preventing the breakdown of trifluridine, it increases the concentration of this nucleoside in the cell. This can lead to the incorporation of trifluridine into the DNA, which can disrupt DNA synthesis and function, leading to cell death .
Pharmacokinetics
As part of the drug tas-102, tipiracil is known to increase the bioavailability of trifluridine .
Result of Action
The primary result of the action of this compound is the disruption of DNA synthesis and function in cells due to the increased incorporation of trifluridine into the DNA . This can lead to cell death, making it effective against certain types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen has been found to be crucial for the synthesis of certain derivatives of the compound . .
生化学分析
Biochemical Properties
2,4(1H,3H)-Pyridinedione interacts with various enzymes and proteins. It is involved in the deamination, side chain reduction, and dephosphorylation processes, leading to the formation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione . This compound is a crucial intermediate in the biosynthesis of riboflavin .
Cellular Effects
This compound has been shown to influence cellular function. For instance, it enhances the expression of phosphorylated Akt, p-ERK, and p65 nuclear translocation under inflammatory conditions . It also elevates the expression levels of inflammatory mediators such as TNFα, IL-6, IL-12B, CCL2, CCL5, and CXCL1 .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. For example, it has been shown to act as a selective agonist, enhancing the expression of phosphorylated Akt, p-ERK, and p65 nuclear translocation under inflammatory conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been used to catalyze the transformation of CO2 and 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones at room temperature and low CO2 pressure .
Metabolic Pathways
This compound is involved in the metabolic pathway of riboflavin biosynthesis. It is converted to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione through a sequence of deamination, side chain reduction, and dephosphorylation .
Subcellular Localization
Enzymes involved in its metabolic pathway, such as those involved in riboflavin biosynthesis, have been found in various cellular compartments, including plastids .
特性
IUPAC Name |
1H-pyridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-2H,3H2,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDALWDRIFYZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575738 | |
| Record name | 2,4(1H,3H)-Pyridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50607-28-8 | |
| Record name | 2,4(1H,3H)-Pyridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



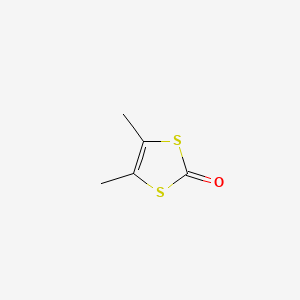
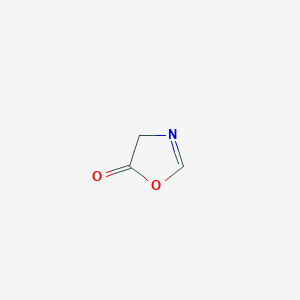

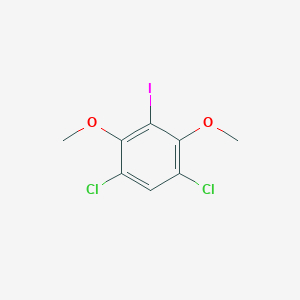
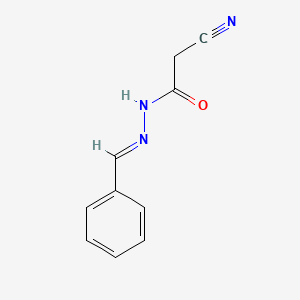
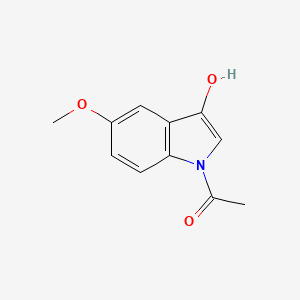
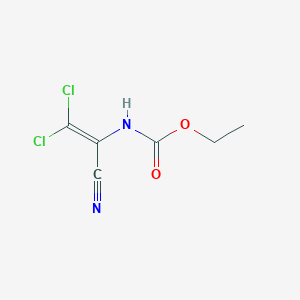
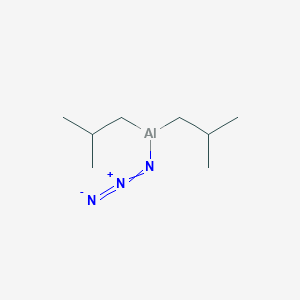
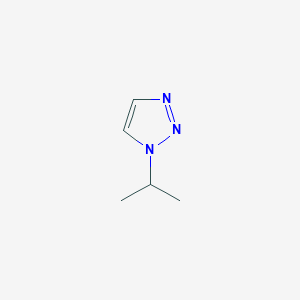

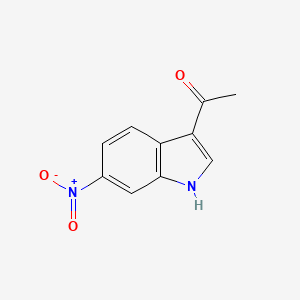
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052999.png)

